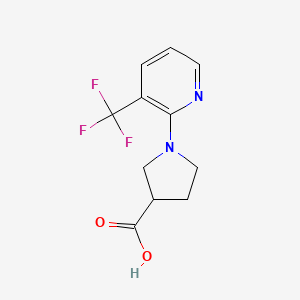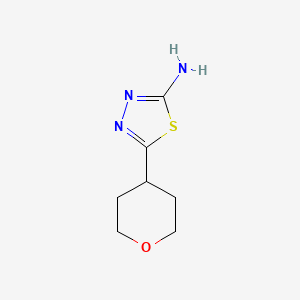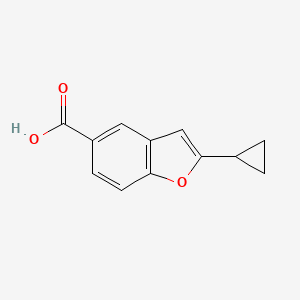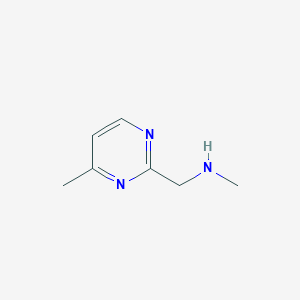
2-(Methylaminomethyl)-4-methylpyrimidine
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include its role or occurrence in biological systems or industrial processes if applicable.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
Structural analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the nature of the bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can provide valuable information about how the compound behaves under different conditions.Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Structure Analysis
- The compound 4-amino-5-aminomethyl-2-methylpyrimidine, closely related to 2-(Methylaminomethyl)-4-methylpyrimidine, has been studied for its reaction with formamidine salts. This study revealed unexpected product formation and provided insights into its structural characteristics based on infrared, NMR, and mass spectrometric analysis (Evans & Robertson, 1973).
Synthesis and Process Chemistry
- Research on the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a precursor with potential applications in pharmaceutical and explosive industries, highlights the compound's significance. This process involved studying various alcohols and alkoxides to develop an economic method for production, demonstrating the broader applicability of pyrimidine derivatives in industrial processes (Patil, Jadhav, Radhakrishnan & Soman, 2008).
Pharmacological Applications
- The development of dual Src/Abl kinase inhibitors for treating chronic myelogenous leukemia involved the use of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides, demonstrating the role of pyrimidine derivatives in cancer therapeutics (Lombardo et al., 2004).
Metal Ion Complexation
- The complexation of substituted pyrimidines with various metal ions was studied, providing insights into the thermodynamic parameters of these reactions. Such studies are crucial in understanding the interactions of pyrimidines in biological and environmental systems (Rahimi‐Nasrabadi et al., 2009).
Antimicrobial Activity
- Synthesized 2-Arylsulphonamidopyrimidines have demonstrated antimicrobial properties. These compounds, derived from reactions involving pyrimidine structures, highlight the potential of pyrimidine derivatives in developing new antimicrobial agents (Kartik, Vadodaria, Dave & Parekh, 2014).
Crystallography and Molecular Studies
- Crystal and molecular structures of various pyrimidine derivatives have been explored, providing valuable information about their physical and chemical properties. This research is essential for designing new materials and pharmaceuticals (Richter et al., 2023).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It’s important for handling, storage, and disposal of the compound.
Zukünftige Richtungen
This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its behavior.
The formatting requirements you mentioned involve organizing the information under each of these subheadings in a paragraph format. Each paragraph would provide detailed information on the respective topic.
Please note that the above is a general approach and the specific details would depend on the compound being studied. If you have a different compound or a specific aspect you’d like to know about, feel free to ask!
Eigenschaften
IUPAC Name |
N-methyl-1-(4-methylpyrimidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-3-4-9-7(10-6)5-8-2/h3-4,8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYAKECUJPREHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylaminomethyl)-4-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



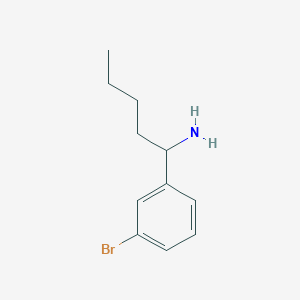
![3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid](/img/structure/B1399697.png)
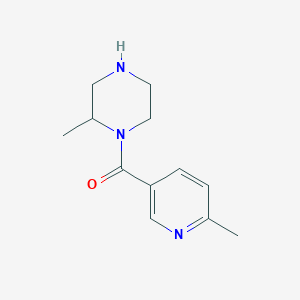
![N-[(pyrimidin-5-yl)methyl]cyclopropanamine](/img/structure/B1399701.png)

amine](/img/structure/B1399703.png)
![2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1399707.png)

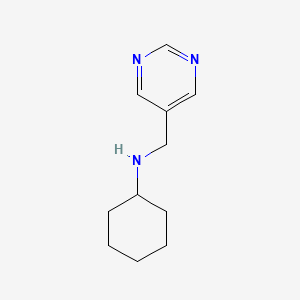
![3-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1399710.png)
